molecular formula C6H8BNO3 B11920015 2-Hydroxy-6-methylpyridine-3-boronic Acid CAS No. 1279715-26-2

2-Hydroxy-6-methylpyridine-3-boronic Acid

Cat. No.: B11920015
CAS No.: 1279715-26-2
M. Wt: 152.95 g/mol
InChI Key: KKBXEBLRWQXFOC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine-3-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation reactions.

    Substituted Pyridines: Produced through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylpyridine-3-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as Suzuki-Miyaura coupling. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or binding to specific receptors .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and the development of new materials .

Properties

CAS No.

1279715-26-2

Molecular Formula

C6H8BNO3

Molecular Weight

152.95 g/mol

IUPAC Name

(6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C6H8BNO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3,10-11H,1H3,(H,8,9)

InChI Key

KKBXEBLRWQXFOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(NC1=O)C)(O)O

Origin of Product

United States

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